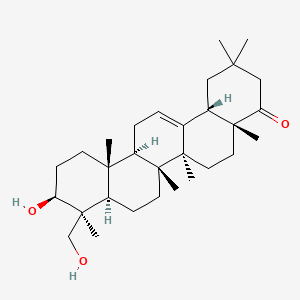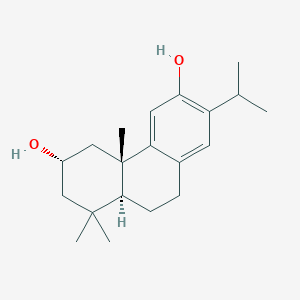
Naphthalene-1,2,4-trione
Vue d'ensemble
Description
Naphthalene-1,2,4-trione is a cyclic ketone. It is a tautomer of a lawsone.
Applications De Recherche Scientifique
Chemical Structure and Properties
Naphthalene-1,2,4-trione's chemical structure and properties have been a subject of interest. A study by Loskutov, Mamatyuk, and Beregovaya (1999) detailed the structure of 3-(triphenylphosphoranylidene)naphthalene-1,2,4(3H)-trione using IR and 13C NMR spectroscopy and quantum-chemical calculations. They explored its reactions with various compounds, highlighting the reactivity of its carbonyl groups (Loskutov, Mamatyuk, & Beregovaya, 1999).
Applications in Chemistry and Biology
Naphthalene diimides, closely related to naphthalene-1,2,4-trione, have been extensively studied for their applications in supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators, catalysis, DNA intercalations, and medicinal applications. Kobaisi et al. (2016) provided a comprehensive review of these developments, noting their potential in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
Atmospheric Chemistry
The interaction of naphthalene derivatives with atmospheric components has been studied by Suzuki and Mori (1996). They found that naphthalene reacts with nitrogen dioxide in the presence of ozone, leading to the formation of nitrated derivatives, which has implications for understanding atmospheric chemistry (Suzuki & Mori, 1996).
Potential in Material Science
Naphthalene-1,2,4-trione derivatives have been explored for their potential in material science. Giles, Green, and Hugo (1990) investigated synthetic methodologies for preparing certain naphthalene derivatives as precursors for pigments like xylindein (Giles, Green, & Hugo, 1990).
Electronic and Optical Properties
The electronic and optical properties of naphthalene-based compounds have been examined, highlighting their potential in organic semiconductors. Irfan et al. (2017) synthesized new naphthalene-based compounds and analyzed their properties, indicating their suitability in dye-sensitized solar cells and nonlinear optics applications (Irfan et al., 2017).
Propriétés
IUPAC Name |
naphthalene-1,2,4-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWCCMDGTZEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859125 | |
| Record name | Naphthalene-1,2,4(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



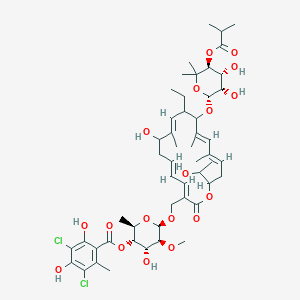

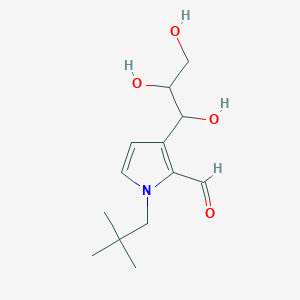


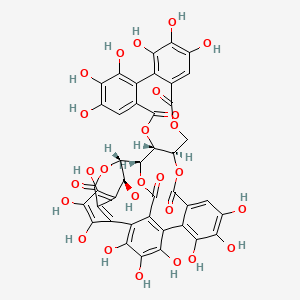
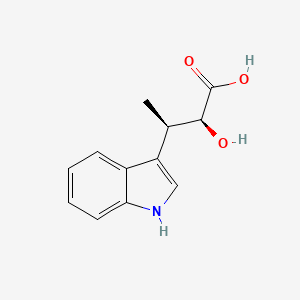


![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]adenosine](/img/structure/B1254133.png)
![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)
